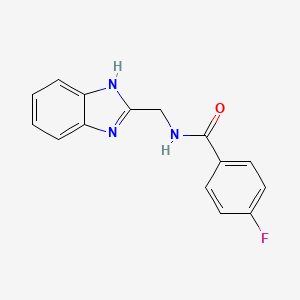

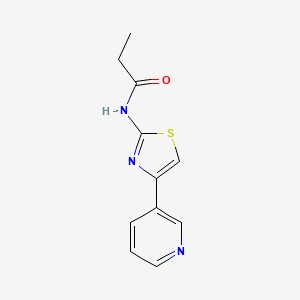

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

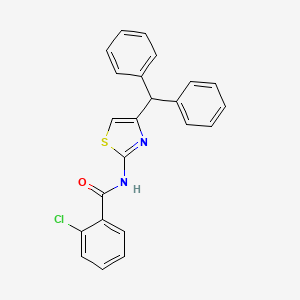

“N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-bromo-5-nitropyridine is reacted with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then purified and reacted with propanoic acid in the presence of hydrochloric acid to form 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid.Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Herbicidal Activity

- Synthesis and Herbicidal Activity : A study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides and tested their herbicidal activity. The results indicated that these compounds, which include derivatives of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, displayed moderate to excellent herbicidal activity against certain grass species (Yang et al., 2017).

Antimicrobial and Antitumor Studies

- Zinc(II) Complexes with Antimicrobial and Antitumor Properties : Research involving pyridine thiazole derivatives, including this compound, showed that their complexes with zinc have potential as antimicrobial and antitumor agents. These compounds demonstrated specific activities against certain bacteria and cancer cell lines (Zou et al., 2020).

Antimycobacterial Activity

- Substituted Isosteres for Antimycobacterial Properties : A study synthesized pyridines and pyrazines substituted with various groups, including those similar to this compound, for testing against Mycobacterium tuberculosis. These compounds showed significant antimycobacterial activity, suggesting potential applications in treating tuberculosis (Gezginci et al., 1998).

Chemical Structure and Properties

- Quantum Chemical Analysis of Tautomerism : A quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which is structurally related to this compound, revealed insights into the isomeric structures, electron distribution, and tautomeric preferences. This has implications for understanding the chemical behavior and potential applications of such compounds (Bhatia et al., 2013).

Cancer Research

- VEGF Receptor-2 Inhibitor for Cancer Treatment : Substituted aminothiazole-based analogues, closely related to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer treatment. These compounds have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Mechanism of Action

Target of Action

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a complex compound that interacts with various targets. Similar compounds have been found to interact with protein kinases such as cdk4 and cdk6 , which play pivotal roles in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit protein kinases by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting cell cycle progression.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation . By inhibiting protein kinases, these compounds can potentially disrupt the normal progression of the cell cycle, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and systemic exposure . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been found to inhibit the activity of protein kinases, potentially leading to disruption of the cell cycle and inhibition of cell growth .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, “N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” could potentially be developed into a drug with similar activities.

Biochemical Analysis

Biochemical Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to be a potent inhibitor of histone N-methyl lysine demethylase (KDM), specifically the KDM4 and KDM5 subfamilies . This interaction involves the binding of the compound to Fe(II) in the active site of these enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of tumor cells by binding with DNA, thereby altering DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to Fe(II) in the active site of KDM4 and KDM5, inhibiting their activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYECGKZDGHFYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)

![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)